Methyl 2-(2-Bromo-4-pyridyl)-2-methylpropanoate
Overview
Description
Methyl 2-(2-Bromo-4-pyridyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(2-Bromo-4-pyridyl)-2-methylpropanoate is an organic compound with significant potential in medicinal chemistry and biological research. This compound, characterized by its bromine substitution on a pyridine ring, has been studied for its various biological activities, including its role as a pharmaceutical intermediate and its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C11H13BrN2O2
- Molecular Weight : 273.14 g/mol
- CAS Number : 1234217-58-3
The compound features a methyl ester functional group and a brominated pyridine, which contributes to its reactivity and biological activity.
The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances the compound's lipophilicity and binding affinity, which can lead to increased potency in therapeutic applications.
In Vitro Studies
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines. This suggests potential applications in cancer therapy, particularly as a lead compound for the development of novel anticancer agents.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or diseases linked to enzyme dysfunction.
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating promising anticancer activity compared to standard chemotherapeutic agents .
- Antimicrobial Screening : In another investigation, the compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that it had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity .
Comparative Analysis with Similar Compounds
Compound Name | Structure Description | Biological Activity |
---|---|---|
Methyl 2-(4-Bromophenyl)-2-methylpropanoate | Bromine at para position | Different reactivity; lower potency |
Methyl 2-(3-Bromophenyl)-2-methylpropanoate | Bromine at meta position | Altered binding characteristics |
Ethyl 2-(2-Bromo-4-pyridyl)-2-methylpropanoate | Ethyl instead of methyl ester | Variations in solubility and activity |
Properties
IUPAC Name |
methyl 2-(2-bromopyridin-4-yl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,9(13)14-3)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWALVCRFCZRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251959 | |
Record name | Methyl 2-bromo-α,α-dimethyl-4-pyridineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820664-99-0 | |
Record name | Methyl 2-bromo-α,α-dimethyl-4-pyridineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820664-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-α,α-dimethyl-4-pyridineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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